molecular formula C13H19NO2S B14520724 Ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate CAS No. 62702-85-6

Ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate

Cat. No.: B14520724
CAS No.: 62702-85-6
M. Wt: 253.36 g/mol
InChI Key: UDFQJJYPSHOCDX-UHFFFAOYSA-N
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Description

Ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate is an organic compound that features a unique combination of functional groups, including a cyano group, an ester group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate can be achieved through a multi-step process involving the following key steps:

    Formation of the cyclohexylidene intermediate: This step involves the reaction of cyclohexanone with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form the cyclohexylidene intermediate.

    Introduction of the sulfanyl group: The intermediate is then reacted with ethyl mercaptan in the presence of a catalyst such as aluminum oxide to introduce the sulfanyl group.

    Esterification: The final step involves the esterification of the cyano group with ethanol in the presence of a strong acid such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and phase transfer catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or different esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amides, different esters

Scientific Research Applications

Ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

    Pharmaceuticals: The compound’s unique functional groups make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. The ester group can undergo hydrolysis to release active intermediates that interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: Similar in structure but lacks the sulfanyl group.

    Methyl cyanoacetate: Similar in structure but has a methyl group instead of an ethyl group.

    Ethyl cyanoacrylate: Similar in structure but has an acrylate group instead of a cyclohexylidene group.

Uniqueness

Ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in organic synthesis, pharmaceuticals, and materials science.

Properties

CAS No.

62702-85-6

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

ethyl 2-cyano-2-(3-ethylsulfanylcyclohexylidene)acetate

InChI

InChI=1S/C13H19NO2S/c1-3-16-13(15)12(9-14)10-6-5-7-11(8-10)17-4-2/h11H,3-8H2,1-2H3

InChI Key

UDFQJJYPSHOCDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCCC(C1)SCC)C#N

Origin of Product

United States

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